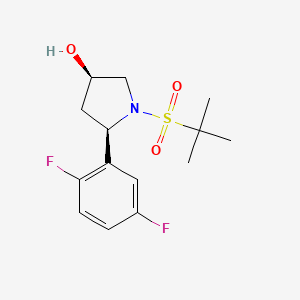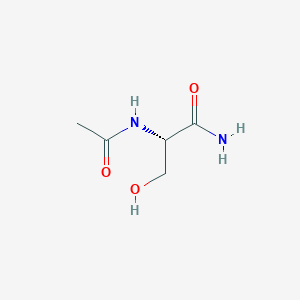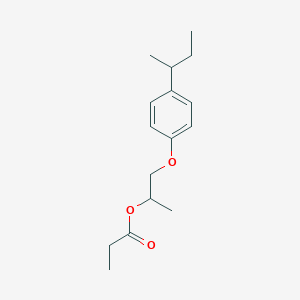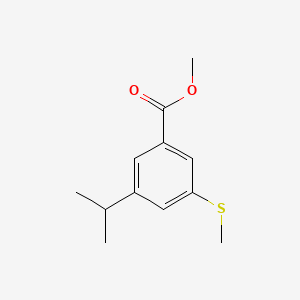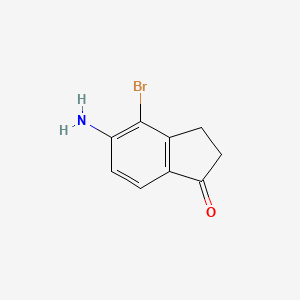![molecular formula C14H16O7 B14016498 4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate CAS No. 90426-23-6](/img/structure/B14016498.png)
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate is an organic compound with the molecular formula C12H14O5 It is characterized by the presence of acetoxy and methoxy functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate typically involves the acetylation of 2,6-dimethoxyphenol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenols .
Aplicaciones Científicas De Investigación
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Acetyl-2,6-dimethoxyphenyl acetate
- Acetyl acetosyringone
- 4’-O-Acetylacetosyringone
Uniqueness
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate is unique due to its specific combination of acetoxy and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and reactivity under certain conditions .
Propiedades
Número CAS |
90426-23-6 |
|---|---|
Fórmula molecular |
C14H16O7 |
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
[2-(4-acetyloxy-3,5-dimethoxyphenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C14H16O7/c1-8(15)20-7-11(17)10-5-12(18-3)14(21-9(2)16)13(6-10)19-4/h5-6H,7H2,1-4H3 |
Clave InChI |
VAWIPXWTWCLILT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)
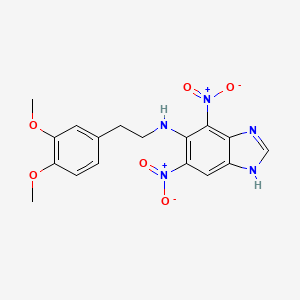

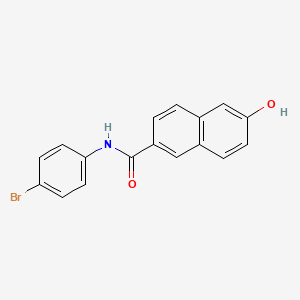
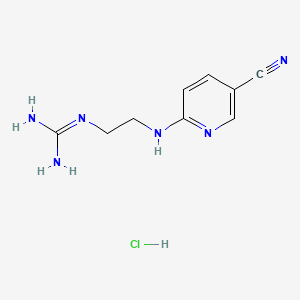
![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde](/img/structure/B14016453.png)
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline](/img/structure/B14016468.png)
![(S)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14016476.png)
